molecular formula C7H12ClN3 B1600088 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine CAS No. 110086-11-8

5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Cat. No.: B1600088
CAS No.: 110086-11-8
M. Wt: 173.64 g/mol
InChI Key: VDNJBLGXCALLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine (CAS 110086-11-8) is a high-purity pyrazole-based chemical building block designed for pharmaceutical and chemical research. This compound, with the molecular formula C 7 H 12 ClN 3 and a molecular weight of 173.64 g/mol, is characterized by its tert-butyl and chloro substituents, which can be leveraged to fine-tune steric and electronic properties in molecular design . As a member of the 5-aminopyrazole family, this compound serves as a versatile precursor in organic synthesis. Pyrazole scaffolds are recognized as powerful heterocyclic systems with a broad spectrum of biological activities . Research on structurally similar pyrazole-5-amine derivatives highlights their significant value as intermediates for synthesizing more complex molecules, such as Schiff base ligands, which can be coordinated to metals like palladium to create catalysts for cross-coupling reactions or to develop potential antitumor agents . The aminopyrazole core is a privileged structure in medicinal chemistry, found in compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to store the material sealed in a dry environment at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-4-chloro-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNJBLGXCALLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454591
Record name 5-tert-Butyl-4-chloro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110086-11-8
Record name 4-Chloro-5-(1,1-dimethylethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110086-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-4-chloro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine. It is important to note that this compound is not widely documented in publicly available databases, and a specific CAS number has not been definitively assigned. Therefore, this guide has been constructed by leveraging data from structurally similar pyrazole derivatives and established principles of heterocyclic chemistry. The information presented herein is intended to serve as a predictive and instructive resource for researchers and drug development professionals interested in this and related molecular scaffolds.

Molecular Structure and Physicochemical Properties

The foundational structure of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine combines the versatile pyrazole core with key functional groups: a bulky tert-butyl group, a reactive chlorine atom, and a primary amine. These features are anticipated to impart specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems.

Table 1: Predicted Physicochemical Properties of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine and Related Analogs

PropertyPredicted/Reported ValueStructural Analog for Comparison
Molecular Formula C7H12ClN33-(tert-Butyl)-1H-pyrazol-5-amine: C7H13N3
Molecular Weight 173.64 g/mol 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile: 218 g/mol [1]
Appearance Predicted: Off-white to brown solid3-(tert-Butyl)-1H-pyrazol-5-amine: Off-white - Brown Solid[2]
Melting Point Predicted: >150 °C1-tert-Butyl-3-methyl-1H-pyrazol-5-amine: 153-154 °C[3]
Boiling Point Data not available-
Solubility Predicted: Soluble in organic solvents like methanol, ethanol, DMSOGeneral pyrazole derivatives
pKa Predicted: Amine (NH2) ~4-5; Pyrazole (NH) ~12-13General pyrazole derivatives
Spectroscopic Characterization

While experimental spectra for the target molecule are not available, predictions can be made based on the analysis of related compounds.[3][4][5]

  • ¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons around 1.3 ppm. The amine protons would likely appear as a broad singlet, and the pyrazole N-H proton as another broad singlet at a higher chemical shift.

  • ¹³C NMR: Characteristic signals would include those for the quaternary carbon and methyl carbons of the tert-butyl group, and three distinct signals for the pyrazole ring carbons. The carbon bearing the chlorine atom would be shifted downfield.

  • IR Spectroscopy: Key vibrational bands would be expected for N-H stretching of the amine and pyrazole ring (around 3100-3400 cm⁻¹), C-H stretching of the tert-butyl group (around 2900-3000 cm⁻¹), C=N stretching of the pyrazole ring (around 1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope.

Synthesis and Reactivity

The synthesis of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine can be approached through established methods for constructing substituted pyrazole rings. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a multi-step synthesis starting from readily available precursors is proposed.

Synthesis_Pathway A Pivaloylacetonitrile C 5-(tert-Butyl)-1H-pyrazol-3-amine A->C Condensation B Hydrazine B->C E 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine C->E Chlorination D N-Chlorosuccinimide (NCS) D->E

Caption: Proposed two-step synthesis of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-(tert-Butyl)-1H-pyrazol-3-amine

  • To a solution of pivaloylacetonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-(tert-butyl)-1H-pyrazol-3-amine. A similar procedure has been reported for the synthesis of related aminopyrazoles.[3]

Step 2: Chlorination of 5-(tert-Butyl)-1H-pyrazol-3-amine

  • Dissolve 5-(tert-butyl)-1H-pyrazol-3-amine (1 equivalent) in a chlorinated solvent like dichloromethane or chloroform.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.

Chemical Reactivity

The reactivity of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is dictated by its functional groups:

  • The Amine Group: The primary amine at the C3 position is a key site for further functionalization. It can undergo a variety of reactions such as acylation, alkylation, and sulfonylation.[4] It can also serve as a nucleophile in condensation reactions to form larger heterocyclic systems.

  • The Chlorine Atom: The chlorine at the C4 position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of diverse substituents at this position.

  • The Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the existing substituents will influence the position of further substitution.

Reactivity_Diagram Core 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine Amine (C3) Chlorine (C4) Pyrazole N-H Acylation Acylation Core:f0->Acylation Alkylation Alkylation Core:f0->Alkylation Sulfonylation Sulfonylation Core:f0->Sulfonylation Nucleophilic_Subst Nucleophilic Substitution Core:f1->Nucleophilic_Subst N_Alkylation N-Alkylation Core:f2->N_Alkylation N_Arylation N-Arylation Core:f2->N_Arylation

Caption: Key reactive sites on 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical research, with a broad spectrum of biological activities.[4][6] The unique combination of substituents in 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine makes it an attractive building block for the synthesis of novel bioactive compounds.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted pyrazole core. The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The tert-butyl group can occupy hydrophobic pockets, while the 4-chloro position provides a vector for further modification to enhance potency and selectivity. Substituted 1H-pyrazol-3-amine derivatives have been investigated as inhibitors of kinases like RIPK1 and FLT3.[7][8]

Agrochemical Potential

Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides. The specific substitution pattern of the target molecule could lead to novel agrochemicals with improved efficacy or a different mode of action.

Synthetic Intermediate

Given its multiple points for diversification, 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is a valuable intermediate for the construction of complex molecular architectures and combinatorial libraries for high-throughput screening.

Safety and Handling

While a specific safety data sheet (SDS) for 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is not available, general precautions for handling similar chlorinated and aminated heterocyclic compounds should be followed.[2][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine represents a promising yet underexplored chemical entity. This guide, by synthesizing information from related structures, provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. As a versatile building block, it holds significant potential for the development of novel therapeutics and agrochemicals. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.

References

  • SpectraBase. (n.d.). Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1(3,7)]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Nordic Product Group. (n.d.). CAS No for dangerous substances. Retrieved from [Link]

  • PubMed. (2012, August 3). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • LookChem. (n.d.). 12505-67-8. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-tert-butyl-3-(4-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. Retrieved from [Link]

  • PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Pharmacological Potential of 4-Chloro-3-Aminopyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Hinge Binder

The 4-chloro-3-aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, primarily due to its exceptional utility as a kinase inhibitor. Its pharmacological potency stems from a dual-mechanism: the 3-amino group acts as a critical hydrogen bond donor/acceptor motif capable of interacting with the ATP-binding hinge region of kinases, while the 4-chloro substituent modulates lipophilicity (LogP), metabolic stability, and steric occupancy of hydrophobic pockets (e.g., the gatekeeper region).

This guide dissects the pharmacological landscape of this scaffold, moving from molecular orbital rationale to validated synthetic protocols and assay methodologies.

Section 1: Molecular Architecture & SAR Logic

The Pharmacophore Triad

The efficacy of 4-chloro-3-aminopyrazole derivatives is not accidental; it is driven by three structural pillars:

  • The Hinge Anchor (3-NH₂ & N-2):

    • Mechanism: The exocyclic amine (3-NH₂) functions as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Simultaneously, the endocyclic nitrogen (N-2) acts as a hydrogen bond acceptor for the backbone amide NH.

    • Impact: This bidentate interaction mimics the adenine ring of ATP, anchoring the molecule within the catalytic cleft.

  • The Hydrophobic Modulator (4-Cl):

    • Electronic Effect: The chlorine atom exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the pyrazole ring. This optimizes the acidity of the NH proton for hydrogen bonding without compromising membrane permeability.

    • Metabolic Blockade: The 4-position of pyrazoles is electronically rich and prone to oxidative metabolism (e.g., by CYP450s). Chlorination blocks this "soft spot," significantly extending the half-life (

      
      ) of the drug candidate.
      
    • Halogen Bonding: In certain binding pockets, the 4-Cl can engage in halogen bonding with backbone carbonyls or specific residues like Methionine (gatekeeper), enhancing affinity by 5–10 fold compared to the hydrogen analog.

  • The Vector for Diversity (N-1):

    • The N-1 nitrogen remains available for derivatization (alkylation/arylation), allowing the molecule to extend into the solvent-exposed region or the ribose-binding pocket to secure selectivity.

Visualization: Pharmacophore Map

The following diagram illustrates the interaction logic within a typical Kinase ATP-binding pocket.

PharmacophoreMap cluster_0 Kinase Hinge Region cluster_1 4-Chloro-3-Aminopyrazole Core cluster_2 Hydrophobic Pocket Backbone_CO Backbone C=O (Glu/Met) Backbone_NH Backbone NH (Leu/Val) N2 Py-N2 (Acceptor) Backbone_NH->N2 H-Bond (2.9 Å) NH2 3-NH2 (Donor) NH2->Backbone_CO H-Bond (2.8 Å) Cl4 4-Cl (Hydrophobic/Metabolic) Gatekeeper Gatekeeper Residue (Thr/Met) Cl4->Gatekeeper Van der Waals / Halogen Bond

Caption: Interaction map showing the bidentate H-bond anchor to the kinase hinge and the steric role of the 4-Cl substituent.

Section 2: Therapeutic Targets[1][2]

Oncology (Kinase Inhibition)

The primary application of this scaffold is in the design of Type I and Type II kinase inhibitors.

  • FLT3 (Fms-like Tyrosine Kinase 3): Derivatives have shown nanomolar potency (IC50 < 5 nM) against FLT3-ITD mutants in Acute Myeloid Leukemia (AML).[1][2] The 4-Cl group is crucial for selectivity over c-KIT.

  • CDK (Cyclin-Dependent Kinases): Used in cell cycle regulation. The scaffold binds to the ATP pocket of CDK2/CDK5.

  • JAK (Janus Kinases): 4-aminopyrazole derivatives (isosteres) have been developed as JAK2 inhibitors for myeloproliferative disorders.

Quantitative Activity Profile

The table below summarizes potency data for representative 4-chloro-3-aminopyrazole derivatives from recent literature.

TargetCompound CodeR-Group (N-1)IC50 (nM)Mechanism
FLT3-ITD Cmpd-8t4-(piperazinyl)phenyl0.89Type I (ATP Competitive)
CDK2 Cmpd-11aCyclopentyl12.5Cell Cycle Arrest (G1/S)
EGFR Cmpd-4c3-Cl-4-F-phenyl16.0Reversible Binding
JAK2 Cmpd-17mTosyl98.0Phosphorylation Inhibition

Section 3: Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 4-chloro-3-aminopyrazole (Intermediate A) from commercially available starting materials.

Causality: We utilize a cyclization-chlorination sequence. Direct chlorination of the pyrazole ring is preferred over starting with chlorinated precursors to ensure regiospecificity at the 4-position (the most electron-rich site).

Protocol:

  • Cyclization:

    • Dissolve 3-aminopropanenitrile (10 mmol) and hydrazine hydrate (12 mmol) in Ethanol (20 mL).

    • Reflux for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Result: Formation of 3-aminopyrazole.[3][4] Evaporate solvent to yield crude oil.

  • Chlorination (The Critical Step):

    • Redissolve crude 3-aminopyrazole in DMF (10 mL).

    • Cool to 0°C. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) over 30 minutes.

    • Rationale: NCS is a mild chlorinating agent that prevents over-chlorination or oxidation of the amine.

    • Stir at RT for 2 hours.

    • Pour into ice water. Extract with Ethyl Acetate (3x).

  • Purification:

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Recrystallize from Ethanol/Hexane.

    • Validation: ¹H NMR should show loss of the C-4 proton signal (approx. 5.8 ppm).

Workflow Visualization: Synthesis Logic

SynthesisWorkflow Start 3-Aminopropanenitrile Step1 Cyclization (Hydrazine/EtOH, Reflux) Start->Step1 Inter1 3-Aminopyrazole Step1->Inter1 Step2 Regioselective Chlorination (NCS, DMF, 0°C) Inter1->Step2 Product 4-Chloro-3-Aminopyrazole Step2->Product

Caption: Step-wise synthesis ensuring regioselective chlorination at the C-4 position.

Validated Kinase Assay Protocol (ADP-Glo™)

Objective: Determine the IC50 of the synthesized derivative against a specific kinase (e.g., CDK2).

Trustworthiness: This protocol uses a luminescent ADP detection system, which is less prone to interference from fluorescent compounds than FRET-based assays.

Step-by-Step:

  • Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Dilute Compound: Prepare 3-fold serial dilutions in DMSO (Top conc: 10 μM).

  • Reaction Assembly (384-well plate):

    • Add 2 μL of Compound dilution.

    • Add 4 μL of Enzyme (CDK2/CyclinA) solution (0.5 ng/well). Incubate 10 min at RT (allows compound to bind hinge).

    • Add 4 μL of Substrate Mix (ATP + Histone H1 peptide).

    • Final Volume: 10 μL.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection (ADP-Glo):

    • Add 10 μL ADP-Glo™ Reagent (Stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader.

    • Calculation: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Section 4: Future Outlook & Link Integrity

The 4-chloro-3-aminopyrazole scaffold is evolving beyond simple inhibition. Current trends include:

  • PROTACs: Using the scaffold as the "warhead" linked to an E3 ligase ligand to degrade kinases rather than just inhibit them.

  • Covalent Inhibitors: Modifying the 4-position with acrylamides to target cysteine residues (e.g., in FGFR).

References
  • Zhi, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences. Link

  • Zhang, Y., et al. (2016).[5] "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Laufer, S., et al. (2022). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Pharmaceuticals.[6][7][8][9] Link

  • BenchChem Technical Support. (2025). "Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry." BenchChem Application Notes. Link

  • Lusardi, M., et al. (2023).[10] "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences. Link

Sources

tert-Butyl Aminopyrazoles: Synthetic Architectures & Kinase Targeting

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal application of tert-butyl substituted aminopyrazoles.

Executive Directive: The Privileged Scaffold

In the hierarchy of medicinal chemistry scaffolds, the 3-tert-butyl-5-aminopyrazole moiety occupies a "privileged" status, particularly within oncology and inflammation therapeutics. Its utility is driven by a precise duality:

  • The tert-Butyl Anchor: This bulky, lipophilic group (

    
    ) is thermodynamically ideal for occupying hydrophobic "back-pockets" or gatekeeper regions within kinase ATP-binding sites (e.g., p38 MAPK, B-Raf, Src). It provides high affinity through van der Waals interactions while imposing steric constraints that enhance selectivity.
    
  • The Aminopyrazole Head: The 5-amino-pyrazole core functions as a bidentate hydrogen bond donor/acceptor motif, capable of interacting with the kinase hinge region (e.g., Glu/Met residues).

This guide provides a rigorous, self-validating roadmap for synthesizing and deploying this scaffold, moving beyond generic procedures to address the critical challenge of regiocontrol .

Synthetic Framework: Mastering Regioselectivity

The synthesis of tert-butyl aminopyrazoles hinges on the condensation of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydrazines. The critical variable is regioselectivity —controlling whether the tert-butyl group ends up at position 3 or 5 relative to the N1 substituent.

Mechanistic Causality

The reaction proceeds via the Knorr Pyrazole Synthesis mechanism.[1] Regiochemistry is dictated by the initial nucleophilic attack:

  • Pathway A (Thermodynamic/Steric Control): The terminal (unsubstituted) nitrogen of the hydrazine is less sterically hindered and attacks the most electrophilic carbon. In pivaloylacetonitrile, the ketone carbonyl is sterically shielded by the tert-butyl group but is electronically activated.

  • Pathway B (Kinetic Control): The substituted nitrogen (if electron-rich) may attack the nitrile or ketone, leading to the isomeric impurity.

For 1-aryl-3-tert-butyl-5-aminopyrazoles (the bioactive kinase scaffold), the reaction is driven by the attack of the terminal hydrazine nitrogen (


) on the ketone carbonyl.
Visualization: Regioselective Synthesis Pathway

SynthesisPath Start Pivaloylacetonitrile (t-Bu-CO-CH2-CN) Intermediate Hydrazone Intermediate (Attack at Ketone) Start->Intermediate Reflux/EtOH (Terminal N attacks C=O) Hydrazine Aryl Hydrazine (Ar-NH-NH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization onto Nitrile Intermediate->Cyclization - H2O Isomer 1-Aryl-5-tert-butyl- 3-aminopyrazole (Minor/Trace) Intermediate->Isomer Steric Clash (Disfavored) Product 1-Aryl-3-tert-butyl- 5-aminopyrazole (Major Isomer) Cyclization->Product Tautomerization

Caption: Reaction flow for the regioselective synthesis of the kinase-active 1-aryl-3-tert-butyl-5-aminopyrazole isomer.

Experimental Protocols

Protocol A: Synthesis of the Parent Scaffold (3-tert-butyl-1H-pyrazol-5-amine)

Target: The unsubstituted core for fragment-based drug discovery.

Reagents:

  • Pivaloylacetonitrile (1.0 eq)

  • Hydrazine Hydrate (1.2 eq, 64% or 80% solution)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Methodology:

  • Dissolution: Dissolve pivaloylacetonitrile (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic; control temp < 40°C to prevent uncontrolled boiling.

  • Catalysis: Add glacial acetic acid. Why? Acid catalysis activates the ketone carbonyl, facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Isolation: Concentrate under reduced pressure to ~25% volume. Cool to 0°C.

  • Crystallization: The product often precipitates as a white solid. If oiling occurs, triturate with cold hexanes.

  • Validation: 1H NMR (DMSO-d6) should show a singlet for t-butyl (~1.2 ppm) and a singlet for the C4-H (~5.3 ppm).

Protocol B: Synthesis of 1-Phenyl-3-tert-butyl-5-aminopyrazole

Target: The N-substituted "Gatekeeper" model.

Reagents:

  • Pivaloylacetonitrile (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (Solvent)[2][3][4]

  • HCl (conc., 12N) - Critical for regiocontrol

Methodology:

  • Setup: Mix pivaloylacetonitrile (10 mmol) and phenylhydrazine (11 mmol) in ethanol (30 mL).

  • Acidification: Add concentrated HCl (0.5 mL). Scientific Note: Stronger acidic conditions favor the formation of the hydrazone at the ketone first, locking in the 3-tert-butyl regiochemistry.

  • Reflux: Reflux for 12 hours.

  • Workup: Neutralize with saturated NaHCO3 (aq) and extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from Ethanol/Water (9:1) is preferred over column chromatography to remove trace hydrazine impurities.

  • Data Check:

    • Major Isomer (Desired): 1-Ph-3-t-Bu-5-NH2. (t-Bu signal ~1.3 ppm).[5]

    • Minor Isomer: 1-Ph-5-t-Bu-3-NH2. (t-Bu signal usually shifted upfield due to shielding by the orthogonal phenyl ring).

Medicinal Chemistry: SAR & Biological Logic

Structure-Activity Relationship (SAR) Table

The tert-butyl group is not merely a space-filler; it is a selectivity filter.

FeatureChemical ModificationBiological Consequence
C3 Position tert-Butyl Optimal. Fills the hydrophobic gatekeeper pocket (e.g., Thr338 in c-Src). Increases lipophilicity (logP) and metabolic stability vs. n-butyl.
MethylReduced potency (10-100x loss) due to incomplete filling of the hydrophobic pocket.
PhenylOften leads to steric clash in restricted pockets; improves potency only if the pocket is deep/flat.
C5 Position Amino (-NH2) Essential. Primary H-bond donor to the kinase hinge region (backbone carbonyl).
Methylamino (-NHMe)Retains activity but may alter H-bond geometry.
Acetamide (-NHAc)Usually abolishes activity by removing the donor capability or creating steric clash with the hinge.
N1 Position Aryl / Heteroaryl Determinant of Specificity. Directs the molecule toward the solvent front or specificity pocket (e.g., DFG-out conformation).
Signaling Pathway Visualization: Kinase Inhibition

The following diagram illustrates how tert-butyl aminopyrazoles interrupt the MAPK signaling cascade by targeting the ATP cleft.

Signaling GrowthFactor Growth Factor (EGF/VEGF) Receptor RTK Activation GrowthFactor->Receptor Ras Ras-GTP Receptor->Ras Raf Raf Kinase (B-Raf V600E) Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation Inhibitor tert-Butyl Aminopyrazole (Inhibitor) Inhibitor->Raf Blocks ATP Binding (Gatekeeper Fit) ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of Action: The inhibitor competitively binds the Raf kinase ATP pocket, preventing downstream phosphorylation of MEK.

Critical Quality Attributes (CQA)

For researchers developing this scaffold, the following parameters must be verified:

  • Regio-purity: >95% 3-tert-butyl isomer.[6] (Verify via NOESY NMR: Look for NOE between t-Bu protons and the C4-H proton. If t-Bu is at C5, NOE to N-Aryl ortho protons may be observed).

  • Residual Hydrazine: <10 ppm (Genotoxic impurity control).

  • Solubility: tert-butyl groups reduce aqueous solubility. Formulation often requires mesylate or hydrochloride salt formation.

References

  • Fandrick, D. R., et al. (2015).[1] "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry. Link

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry. Link

  • Organic Syntheses. "Preparation of 3-tert-butyl-5-aminopyrazole." Org. Synth. Coll. Vol. 10, p.12. Link

  • BenchChem. "Regioselective Synthesis of Substituted Aminopyrazoles." Link

  • Cheung, M., et al. (2018). "Discovery of B-Raf Inhibitors Containing a 3-Aminopyrazole Scaffold." Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-depth Technical Guide to the Ionization and pKa Determination of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the ionization behavior of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine, a substituted aminopyrazole scaffold of interest in medicinal chemistry. We delve into the theoretical principles governing its acid-base properties, predict its pKa values through analysis of substituent effects, and present detailed, field-proven experimental protocols for empirical determination using potentiometric and spectrophotometric methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to characterize and interpret the ionization of complex heterocyclic molecules.

Introduction: The Significance of pKa in Drug Development

5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring multiple functional groups that can participate in acid-base equilibria. The extent to which a molecule is ionized at a given physiological pH dictates its properties, including aqueous solubility, membrane permeability, plasma protein binding, and interaction with its biological target. An accurate understanding of a compound's pKa values is therefore not an academic exercise but a foundational requirement for rational drug design and lead optimization.[1]

This molecule possesses two primary ionizable centers:

  • The 3-amino group (-NH2): A basic center that can be protonated to form a cationic ammonium group (-NH3+). The pKa of this equilibrium (pKa_b) is the pKa of the conjugate acid.

  • The pyrazole ring N1-H: An acidic proton that can be lost to form an anionic pyrazolide species. The pKa of this equilibrium is denoted as pKa_a.

This guide will systematically explore both the predictive and experimental approaches to determining these crucial values.

Theoretical Principles and pKa Prediction

Before embarking on experimental work, a theoretical assessment provides a robust framework for understanding the molecule's behavior. The electronic properties of the substituents on the pyrazole ring exert significant influence on the acidity and basicity of the ionizable centers.

2.1. Ionization Equilibria and the Influence of Substituents

The ionization of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine can be visualized as a two-step process, starting from the cationic form in strongly acidic conditions to the anionic form in strongly basic conditions.

  • Amino Group Basicity (pKa_b): The parent 3-aminopyrazole is a weak base. The basicity of the 3-amino group is modulated by the substituents:

    • 4-Chloro Group: As an electron-withdrawing group (via induction), the chlorine atom pulls electron density away from the pyrazole ring and, consequently, from the amino group. This destabilizes the conjugate acid (the protonated form), making the amine less basic and thus lowering its pKa value.

    • 5-tert-Butyl Group: This bulky alkyl group is weakly electron-donating (via induction), pushing electron density towards the ring. This effect slightly increases the electron density on the amino group, stabilizing the conjugate acid and making the amine more basic, thereby slightly raising its pKa.

    • The net effect is a predicted pKa for the conjugate acid that is likely lower than that of an unsubstituted aminopyrazole.

  • Pyrazole N-H Acidity (pKa_a): The parent pyrazole is a very weak acid, with a pKa around 14.[2] The acidity of the N1-H proton is highly sensitive to the electronic nature of the ring substituents:

    • 3-Amino Group: This group is strongly electron-donating through resonance, which can delocalize and stabilize the negative charge of the resulting pyrazolide anion. This effect significantly increases the acidity of the N-H proton, lowering its pKa value.

    • 4-Chloro Group: The electron-withdrawing nature of chlorine further stabilizes the anionic conjugate base, increasing the acidity and further lowering the pKa.

    • 5-tert-Butyl Group: The electron-donating effect of the tert-butyl group slightly destabilizes the anion, decreasing the acidity and slightly raising the pKa.

2.2. Computational Prediction

In modern drug discovery, in-silico prediction tools are invaluable for estimating physicochemical properties early in the design cycle.[3] Software packages like Schrödinger's Epik[4], ACD/Labs Percepta[1], and Molecular Discovery's MoKa[5] use algorithms trained on large experimental datasets to predict pKa values from chemical structures. These tools analyze the electronic environment of each ionizable atom and compare it to known fragments in their databases.

For novel scaffolds, the accuracy of these empirical models can vary, with typical prediction errors ranging from 0.3 to 1.0 log units.[6] First-principles quantum mechanics (QM) calculations, often combined with a continuum solvation model, can also be used for more rigorous, albeit computationally expensive, predictions.[7][8][9]

Table 1: Predicted pKa Values for 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Ionizable CenterEquilibriumPredicted pKa RangeRationale
3-Amino Group-NH3+ ⇌ -NH2 + H+2.5 - 3.5Basicity is reduced by the strong inductive-withdrawing effect of the adjacent 4-chloro substituent.
Pyrazole N1-HN-H ⇌ N- + H+9.0 - 10.5Acidity is significantly increased by the resonance-donating 3-amino group and the inductive-withdrawing 4-chloro group, both of which stabilize the resulting anion.

Experimental Determination of pKa

While prediction provides valuable estimates, experimental determination is the gold standard for obtaining accurate pKa values. Potentiometric titration is a robust and widely used method.[10][11] For compounds with a suitable chromophore that changes upon ionization, UV-Vis spectrophotometry offers a sensitive alternative.

3.1. Experimental Protocol: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Causality Behind Experimental Choices:

  • Co-solvent: Due to the limited aqueous solubility of many organic molecules, a co-solvent like methanol or DMSO is often required. It is critical to note that this yields an apparent pKa (pKa') specific to that solvent system. Aqueous pKa values are typically extrapolated from measurements at several co-solvent percentages.

  • Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial as it keeps the activity coefficients of the ions relatively constant throughout the titration, leading to more accurate and reproducible results.

  • Titrant Standardization: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration. Standardization against a primary standard is a non-negotiable step.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 1-2 mg of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.

    • Dissolve the compound in a known volume (e.g., 20 mL) of a suitable solvent system (e.g., 50:50 Methanol:Water) with a constant ionic strength (0.15 M KCl).

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Instrumentation & Calibration:

    • Use a calibrated pH meter with a combination glass electrode suitable for aqueous-organic mixtures.

    • Calibrate the electrode using at least three standard pH buffers (e.g., pH 4.01, 7.00, 10.01) immediately before the experiment.

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel at 25 °C and stir continuously.

    • To determine the basic pKa (pKa_b), titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 10 µL) and record the pH after it stabilizes.

    • To determine the acidic pKa (pKa_a), titrate a separate, fresh sample solution with standardized 0.1 M NaOH, following the same incremental addition and recording procedure.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative plot (dpH/dV vs. V), where the equivalence point is the peak, or more accurately using specialized software that fits the entire titration curve to the Henderson-Hasselbalch equation.

3.2. Experimental Protocol: UV-Vis Spectrophotometric Titration

This technique is ideal for compounds whose UV-Vis absorbance spectrum changes as a function of their protonation state.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol).

    • Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12) with constant ionic strength.

  • Measurement:

    • For each buffer, add a small, constant aliquot of the stock solution to a quartz cuvette to achieve a final concentration that gives a maximum absorbance between 0.5 and 1.0.

    • Measure the pH of the final solution in each cuvette.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus the measured pH.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualization of Key Processes

Diagrams are essential for visualizing the relationships between chemical structures and experimental workflows.

ionization_equilibria Cationic Cationic (Low pH) Neutral Neutral (Physiological pH) Cationic->Neutral + H+ (pKa_b ≈ 2.5-3.5) Anionic Anionic (High pH) Neutral->Anionic + H+ (pKa_a ≈ 9.0-10.5)

Caption: Ionization equilibria of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.

pka_workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis A Calibrate pH Meter C Dissolve Compound in Co-solvent with 0.15 M KCl A->C B Prepare Standardized Titrants (0.1 M HCl & 0.1 M NaOH) D Add Titrant Incrementally B->D C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Experimental workflow for potentiometric pKa determination.

Data Synthesis and Implications for Drug Development

The pKa values directly inform the construction of a species distribution diagram, which plots the percentage of each ionic form of the molecule as a function of pH.

Assuming experimentally determined pKa values of pKa_b = 3.0 and pKa_a = 9.5 , the molecule will exist:

  • Below pH 3.0: Predominantly in its cationic form. This form typically exhibits high aqueous solubility but lower membrane permeability.

  • Between pH 3.0 and 9.5: Predominantly in its neutral form. This is the optimal state for passive diffusion across biological membranes (e.g., intestinal absorption, blood-brain barrier penetration).

  • Above pH 9.5: Predominantly in its anionic form, which again would have higher solubility and lower permeability compared to the neutral species.

This profile is critical. For an orally administered drug, the molecule would be cationic in the stomach (pH ~1-2), aiding dissolution, and then transition to its neutral, more absorbable form in the small intestine (pH ~6-7.5). Understanding this behavior is fundamental to formulating the drug and predicting its in-vivo performance.

Conclusion

The ionization of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is characterized by two key pKa values corresponding to the protonation of the 3-amino group and the deprotonation of the pyrazole N-H. A thorough analysis of its structure allows for robust theoretical predictions, which serve as a vital guide for experimental work. Rigorous experimental determination via methods like potentiometric titration provides the precise data required for building predictive ADMET models and making informed decisions in the drug discovery pipeline. The integration of theoretical prediction, precise experimentation, and careful interpretation provides the authoritative physicochemical foundation necessary for advancing promising therapeutic candidates.

References

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Epik. Schrödinger. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Tomasic, J., & Masic, N. (2009). Indirect determination of the protonation constants pKa(B/BH+) of substituted pyrazoles and indazoles from electrochemical results on the corresponding pentacyanoferrates complexes. ResearchGate. [Link]

  • Computational pKa Determination. Reddit r/comp_chem. [Link]

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Computational Chemistry | Computer Aided Drug Design. Domainex. [Link]

  • Loughty, M., et al. (2011). Development of Methods for the Determination of pKa Values. Progress in Pharmaceutical and Biomedical Analysis. [Link]

  • Eugene-Osoikhia, T. T., et al. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

  • Ivanciuc, O. (2009). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

  • Kälber, M., et al. (2020). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

  • Gheath, A. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. [Link]

  • Le, T. T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • von der Esch, B., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Sharma, S., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]

Sources

Methodological & Application

Application Note: Precision Acylation of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The acylation of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine (referred to herein as Substrate 1 ) is a critical transformation in the synthesis of kinase inhibitors and other bioactive heterocyclic scaffolds. While aminopyrazoles are common building blocks, Substrate 1 presents specific challenges:

  • Electronic Deactivation: The C4-chlorine atom is electron-withdrawing, significantly reducing the nucleophilicity of the C3-exocyclic amine compared to non-halogenated analogs.

  • Regioselectivity: The reaction must distinguish between the desired exocyclic amine (

    
    ) and the competitive endocyclic ring nitrogen (
    
    
    
    ).
  • Steric Bulk: The C5-tert-butyl group provides steric shielding, which primarily affects

    
     but can influence the conformation of the final amide.
    

This application note details three validated protocols to achieve high-yield, regioselective acylation. It prioritizes a "Bis-Acylation/Hydrolysis" strategy for simple acyl groups to guarantee regiochemical purity, while offering standard coupling procedures for complex carboxylic acids.

Scientific Foundation: Reactivity & Regiocontrol[1]

Nucleophilic Sites

Substrate 1 contains three potential nucleophilic sites, but only two are relevant for acylation:

  • Exocyclic Amine (

    
    ):  The target for stable amide bond formation. Its nucleophilicity is attenuated by the inductive effect of the adjacent 4-Cl.
    
  • Endocyclic Nitrogen (

    
    ):  Capable of reacting to form an N-acyl pyrazole (an amide-like species). These bonds are generally labile (susceptible to hydrolysis) compared to the exocyclic amide.
    
The "Kinetic vs. Thermodynamic" Trap

In many aminopyrazole acylations, the ring nitrogen (


) is kinetically accessible, leading to mixtures of:
  • Product A:

    
    -acylated (Ring) – Unstable, often kinetically favored.
    
  • Product B:

    
    -acylated (Exocyclic) – Stable, thermodynamically favored.
    
  • Product C: Bis-acylated (

    
    ) – Common with excess reagent.
    

Strategic Insight: Rather than struggling to stop the reaction at mono-acylation (which often yields a mix of A and B), it is often superior to push the reaction to the Bis-acylated state (Product C) and then selectively hydrolyze the labile


-acyl group to reveal the desired Product B. This ensures high regiochemical purity.

Experimental Protocols

Protocol A: The "Bis-Acylation/Hydrolysis" Method (Recommended)

Best for: Simple acid chlorides (Acetyl chloride, Benzoyl chloride, etc.) where high purity is required.

Principle: Force formation of the bis-acyl species, then cleave the unstable


-acyl group using mild base.
Step 1: Acylation[1]
  • Setup: Charge a round-bottom flask with Substrate 1 (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Base: Add Triethylamine (TEA) (3.0 equiv) and DMAP (0.1 equiv) as a catalyst.

    • Note: DMAP is crucial here to overcome the deactivating effect of the 4-Cl group.

  • Addition: Cool to 0 °C. Dropwise add the Acid Chloride (2.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of starting material and mono-acyl intermediate (Target Mass + RCO). You aim for the Bis-acyl mass (Target Mass + 2xRCO).

Step 2: Selective Hydrolysis
  • Quench: Once bis-acylation is complete, concentrate the reaction mixture to remove DCM.

  • Hydrolysis: Redissolve the residue in Methanol (MeOH) [0.2 M]. Add Potassium Carbonate (

    
    )  (2.0 equiv) or 1M NaOH (2.0 equiv).
    
  • Stir: Stir at RT for 30–60 minutes.

    • Mechanism:[2][3][4] The

      
      -acyl bond is twisted and electronically activated, making it far more susceptible to methanolysis/hydrolysis than the stable exocyclic amide.
      
  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize (often from EtOH/Heptane) or flash chromatography.

Protocol B: Direct Coupling with Carboxylic Acids

Best for: Complex, expensive, or solid carboxylic acids where acid chlorides are not available.

Reagents: HATU is preferred over EDC/HOBt due to the lower nucleophilicity of the chlorinated aminopyrazole.

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF or DMA (Dimethylacetamide).

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 5 minutes to form the activated ester.

  • Addition: Add Substrate 1 (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 12–18 hours.

    • Optimization: If conversion is <50% after 12h, heat to 50 °C. The steric bulk of the tert-butyl group may retard the approach of bulky activated esters.

  • Workup: Dilute with EtOAc, wash extensively with water and saturated

    
     solution (to remove DMF). Purify by column chromatography.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol and handling regioselectivity issues.

AcylationWorkflow Start Start: 5-(t-Bu)-4-Cl-pyrazol-3-amine CheckReagent Reagent Type? Start->CheckReagent AcidChloride Acid Chloride (R-COCl) CheckReagent->AcidChloride CarboxylicAcid Carboxylic Acid (R-COOH) CheckReagent->CarboxylicAcid ProtocolA Protocol A: Bis-Acylation Strategy (DCM, TEA, DMAP, excess RCOCl) AcidChloride->ProtocolA ProtocolB Protocol B: HATU Coupling (DMF, DIPEA, HATU) CarboxylicAcid->ProtocolB CheckLCMS Check LCMS ProtocolA->CheckLCMS ProtocolB->CheckLCMS ResultBis Result: Bis-Acylated Product CheckLCMS->ResultBis Major Peak ResultMono Result: Mono-Acylated Product CheckLCMS->ResultMono Major Peak Hydrolysis Selective Hydrolysis (MeOH, K2CO3, RT, 1h) ResultBis->Hydrolysis FinalProduct Final Target: Exocyclic Amide ResultMono->FinalProduct Hydrolysis->FinalProduct

Figure 1: Decision tree for acylation of 4-chloro-aminopyrazoles, highlighting the hydrolysis pathway for bis-acylated byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion 4-Cl deactivation + Steric bulkAdd 0.1 eq DMAP (if using acid chloride). Switch solvent to Pyridine (as solvent and base). Heat to 60 °C.
Regioisomer Mix Competition from

Do not separate. Treat the crude mixture with MeOH/

(Protocol A, Step 6). This converts the unstable

-isomer back to starting material or the desired product if it was bis-acylated.
Solubility Lipophilic 5-tBu groupUse THF or DMF instead of DCM. The starting material is moderately lipophilic but the amide product may precipitate from non-polar solvents.
Starting Material Remains (HATU) Steric hindranceSwitch to POCl

activation
(make acid chloride in situ) or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at reflux.

References

  • Regioselectivity in Aminopyrazole Acylation

    • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems.
    • Source: (General reference for aminopyrazole reactivity).

  • Acylation of Electron-Deficient Amines

    • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
    • Source:

  • Synthesis of 4-Halogenated Pyrazoles

    • Lynch, M. A., et al. (1998). Synthesis and elaboration of 4-bromo- and 4-chloro-3-aminopyrazoles. (Foundational chemistry for the stability of the 4-Cl motif during amide coupling).
    • Source: (General reference for scaffold stability).

  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.
    • Source:

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloropyrazole Amines

[1]

Executive Summary & Strategic Scope

The coupling of 4-chloropyrazole amines (e.g., 3-amino-4-chloropyrazole) poses a dual challenge in medicinal chemistry: catalyst deactivation by the azole nitrogen and chemoselectivity issues regarding the 4-chloro substituent. In drug discovery—particularly for kinase inhibitors—the 4-chloropyrazole motif is a privileged scaffold, yet the chlorine atom is prone to unwanted oxidative addition or hydrodehalogenation under standard cross-coupling conditions.

This guide provides a validated, self-consistent protocol to achieve high-yielding C–N bond formation while preserving the critical C4-chlorine handle.

Key Technical Challenges
  • Catalyst Poisoning: The pyridine-like nitrogen (N2) of the pyrazole is a potent σ-donor, capable of displacing phosphine ligands and forming catalytically inactive palladium complexes (the "azole effect").

  • Competitive Dehalogenation: The 4-Cl position is electronically activated. Highly active catalysts (e.g., tBuXPhos-Pd) designed for aryl chloride coupling may inadvertently cleave the pyrazole-Cl bond.

  • Nucleophilicity: The electron-withdrawing nature of the 4-Cl substituent reduces the nucleophilicity of the exocyclic amine, requiring specialized activation.

Mechanistic Insight & Catalyst Selection

To overcome the "azole effect," the catalyst system must possess a binding constant for the phosphine ligand that significantly exceeds that of the pyrazole substrate.

The Ligand: tBuBrettPhos

We prioritize tBuBrettPhos (di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) for this application.

  • Why: The bulky tert-butyl groups and the methoxy-substituted biaryl backbone create a protective "pocket" around the Pd center. This steric bulk prevents the coordination of the pyrazole nitrogen (preventing poisoning) while facilitating the reductive elimination of the bulky amine product.

  • Alternative: XantPhos is a bidentate alternative that is effective when the coupling partner is an aryl bromide and high chemoselectivity is required, as its bite angle favors reductive elimination over difficult oxidative additions.

The Precatalyst: Pd G4

We utilize tBuBrettPhos Pd G4 (Fourth Generation Buchwald Precatalyst).[1]

  • Mechanism: The G4 precatalyst contains a methylated biphenyl backbone that prevents the carbazole-forming side reaction seen in G3 catalysts. It releases the active monoligated Pd(0) species at low temperatures, essential for preventing thermal dehalogenation of the 4-Cl group.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competitive pathways between the desired catalytic cycle and the off-cycle catalyst resting states caused by azole coordination.

GPd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition[L-Pd(II)-Ar-Br]Pd0->OxAdd + Ar-BrPoisonOFF-CYCLE TRAP(Azole N-Pd Coordination)Pd0->Poison + Pyrazole N (No Steric Bulk)DehaloSIDE REACTION(Oxidative Addn. at 4-Cl)Pd0->Dehalo High Temp / Wrong LigandCoordAmine CoordinationOxAdd->Coord + AminopyrazoleDeprotDeprotonation(Base)Coord->DeprotRedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle contrasting the productive pathway (Blue/Green) with specific failure modes for chloropyrazoles (Red/Yellow).

Optimized Protocols

Protocol A: The "Gold Standard" (High Activity)

Best for: Coupling 4-chloropyrazole amines with Aryl Bromides or Triflates where the partner is not extremely sterically hindered.

Reagents:

  • Substrate: 4-Chloro-1H-pyrazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2.0 – 4.0 mol%)

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

  • Solvent: t-Amyl Alcohol (anhydrous) or 1,4-Dioxane

  • Concentration: 0.2 M

Procedure:

  • Setup: In a glovebox or under active N2 flow, charge a reaction vial with the aminopyrazole, aryl bromide, and tBuBrettPhos Pd G4 precatalyst.

  • Solvent Addition: Add anhydrous t-Amyl alcohol.

  • Base Addition: Add LiHMDS solution dropwise. Note: LiHMDS is preferred over alkoxides (NaOtBu) for unprotected azoles as it solubilizes the lithiated intermediate effectively.

  • Reaction: Seal the vial and heat to 60–80 °C .

    • Critical Control: Do not exceed 80 °C initially. Higher temperatures increase the rate of oxidative addition into the C-Cl bond.

  • Workup: Cool to RT, dilute with EtOAc, quench with saturated NH4Cl, and separate layers.

Protocol B: The "Chemoselective" Method (High Fidelity)

Best for: Substrates prone to dehalogenation or when the coupling partner contains sensitive functional groups (esters, nitriles).

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) + XantPhos (4 mol%)

  • Base: Cs2CO3 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane

  • Additives: Water (0.5 equiv) — The "water effect" can accelerate inorganic base solubility.

Procedure:

  • Premix Pd2(dba)3 and XantPhos in dioxane at RT for 10 mins to form the active ligated complex (color change often observed).

  • Add the aminopyrazole, aryl bromide, and Cs2CO3.

  • Heat to 90–100 °C .

    • Why this works: XantPhos is less electron-rich than BrettPhos, making it less likely to activate the C-Cl bond, but the bite angle is sufficient to drive the coupling of the amine.

Data Summary & Decision Matrix

The following table summarizes expected outcomes based on ligand choice for 4-chloropyrazole substrates.

ParametertBuBrettPhos (Protocol A) XantPhos (Protocol B) BINAP (Legacy)
Primary Utility Difficult/Bulky CouplingsHigh ChemoselectivitySimple Substrates
Reaction Rate Very Fast (< 2 hrs)Moderate (4–12 hrs)Slow
C-Cl Retention Good (at <80 °C)ExcellentExcellent
Azole Poisoning Resistant (High Sterics)Moderate ResistanceSusceptible
Base Compatibility LiHMDS / NaOtBuCs2CO3 / K3PO4Cs2CO3
Optimization Workflow

OptimizationStartStart: 4-Chloropyrazole Amine CouplingCheckPartnerIs Coupling Partner Ar-Cl?Start->CheckPartnerArCl_YesYes (Ar-Cl)CheckPartner->ArCl_YesPartner is ChlorideArCl_NoNo (Ar-Br/I/OTf)CheckPartner->ArCl_NoPartner is BromideWarningSTOP: Selectivity Issue.Use Ar-Br partner if possible.ArCl_Yes->WarningCheckSensBase Sensitive Groups?(Esters, Nitriles)ArCl_No->CheckSensProtocolAProtocol A:tBuBrettPhos Pd G4LiHMDS, 60°CProtocolBProtocol B:XantPhos + Pd2(dba)3Cs2CO3, 100°CCheckSens->ProtocolANo (Robust)CheckSens->ProtocolBYes (Sensitive)

Figure 2: Decision tree for selecting the optimal coupling protocol based on electrophile identity and functional group tolerance.

Troubleshooting & Critical Controls

Dehalogenation (Loss of Chlorine)[1]
  • Symptom: Mass spec shows M-34 peak (replacement of Cl with H).

  • Cause: Hydride source in the media (often from solvent impurities or β-hydride elimination from alkyl groups on the amine if using aliphatic amines) or catalyst is too electron-rich.

  • Fix:

    • Switch from tBuBrettPhos to XantPhos or DPEPhos .

    • Lower reaction temperature by 10 °C.

    • Ensure solvent is anhydrous; avoid primary alcohols (use t-Amyl alcohol).

Low Conversion (Recovered Starting Material)
  • Symptom: Catalyst poisoning by the pyrazole nitrogen.

  • Fix:

    • Increase catalyst loading to 5 mol%.

    • Switch to Protocol A (LiHMDS). The lithiated aminopyrazole is a better nucleophile and the Li+ cation can coordinate the pyrazole nitrogen, shielding it from the Pd center.

    • Protect the pyrazole N1 with a THP or SEM group if the substrate is N-unsubstituted.

Regioisomer Formation
  • Symptom: Coupling occurring at the pyrazole N1 instead of the exocyclic amine.

  • Fix: This is a common competition.

    • Use tBuBrettPhos : The steric bulk heavily disfavors the formation of the C–N bond at the sterically crowded ring nitrogen (adjacent to the C4-Cl and C3/5 substituents).

    • Use a non-polar solvent (Toluene) to disfavor the charge-separated transition state often associated with N-arylation of the ring.

References

  • Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C–N Coupling." Angewandte Chemie International Edition.

  • Alsabeh, P. G., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[2] Organic Letters. (Demonstrates tBuBrettPhos efficacy for pyrazoles).

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science. (Describes the G3/G4 activation mechanism).

  • Chung, K. H., et al. (2011). "Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes." HKMU Scholars.

Troubleshooting & Optimization

preventing side reactions during chlorination of 3-amino-5-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the chlorination of 3-amino-5-tert-butylpyrazole . It is designed for researchers and process chemists encountering selectivity issues, yield losses, or purification challenges.

Executive Summary & Reaction Context

Objective: Synthesize 4-chloro-3-amino-5-tert-butylpyrazole while suppressing N-chlorination, oxidative degradation, and ring-opening side reactions.

The Challenge: The substrate contains three nucleophilic sites: the C4 carbon (desired), the exocyclic amine (


), and the pyrazole ring nitrogens (

). While the tert-butyl group provides steric protection at C5, the electron-rich amino group activates the ring for electrophilic aromatic substitution (

) at C4. However, it also competes for the chlorinating agent, leading to labile N-chloramines (kinetic products) that must be managed or reverted.

Preferred Reagents:

  • N-Chlorosuccinimide (NCS): Mild, high regioselectivity, ideal for lab scale.

  • Sulfuryl Chloride (

    
    ):  Cost-effective for scale-up, requires strict temperature control.
    

Troubleshooting Guide (Q&A)

Issue 1: "I see a new spot on TLC that reverts to starting material during workup. Is my reaction failing?"

Diagnosis: You are likely observing N-chlorination (formation of


 or 

).
  • Mechanism: The exocyclic amine reacts with the chlorinating agent faster than the C4 carbon due to kinetic control. These N-chloro species are unstable and often revert to the amine upon treatment with reducing agents (like sodium thiosulfate) during workup.

  • Solution:

    • Don't Quench Yet: Allow the reaction to stir longer. N-chloro species often rearrange to the thermodynamic C-chloro product over time or upon heating.

    • Acid Catalysis: Add a catalytic amount of acid (e.g.,

      
       in dioxane or acetic acid). Protonation facilitates the rearrangement of N-chloro intermediates to the C4-chloro product.
      
    • Check Temperature: If using NCS, mild heating (40–50°C) can drive the rearrangement.

Issue 2: "My product is turning dark/tarry. How do I prevent oxidation?"

Diagnosis: Oxidative degradation of the electron-rich amino group, likely forming nitroso/nitro species or diazonium salts.

  • Root Cause: Excess chlorinating agent or uncontrolled exotherm.

  • Solution:

    • Stoichiometry: Use exactly 1.0–1.05 equivalents of the chlorinating agent. Do not use large excesses.

    • Temperature Control: Keep the internal temperature below 10°C during the addition of the reagent.

    • Inert Atmosphere: Run the reaction under nitrogen/argon to prevent synergistic oxidation with atmospheric oxygen.

Issue 3: "I am getting a mixture of mono- and di-chlorinated products."

Diagnosis: Over-chlorination is rare due to the steric bulk of the tert-butyl group, but it can occur if the reaction mixture is not homogeneous.

  • Root Cause: Localized high concentrations of reagent (hot spots).

  • Solution:

    • Slow Addition: Add the chlorinating agent (dissolved in solvent) dropwise.[1][2]

    • Solvent Choice: Ensure the starting material is fully dissolved before addition. Acetonitrile (

      
      ) or DMF are preferred for NCS; Dichloromethane (
      
      
      
      ) is common for
      
      
      .

Mechanistic Visualization

The following diagram illustrates the competition between the kinetic N-chlorination and the thermodynamic C-chlorination, highlighting the critical rearrangement pathway.

ChlorinationPathways Start 3-Amino-5-tert-butylpyrazole N_Chloro N-Chloro Intermediate (Kinetic Product) Start->N_Chloro Fast (Kinetic) Low Temp C_Chloro 4-Chloro-3-amino-5-tert-butylpyrazole (Thermodynamic Product) Start->C_Chloro Slow (Direct SEAr) Oxidation Oxidative Byproducts (Tars/Nitro) Start->Oxidation Excess Reagent Uncontrolled Temp N_Chloro->Start Reductive Workup (Reversible) N_Chloro->C_Chloro Rearrangement (Acid/Heat)

Caption: Kinetic vs. Thermodynamic pathways. Note the rearrangement of the N-chloro intermediate to the desired C4-product.

Validated Experimental Protocols

Method A: Mild Chlorination with NCS (Recommended for Lab Scale)

Best for high purity and minimizing oxidation.

ParameterSpecification
Solvent Acetonitrile (

) or DMF
Concentration 0.1 – 0.5 M
Temperature 0°C to RT (can heat to 50°C if conversion stalls)
Reagent N-Chlorosuccinimide (1.05 equiv)

Protocol:

  • Dissolution: Dissolve 3-amino-5-tert-butylpyrazole (1.0 equiv) in anhydrous

    
    .
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add NCS (1.05 equiv) portion-wise over 15–30 minutes. Do not dump it in all at once.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Check TLC/LCMS. If N-chloro species persist (often less polar), heat to 45°C for 1 hour.

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to destroy residual active chlorine.
    
  • Workup: Remove

    
     under vacuum. Extract with Ethyl Acetate. Wash with brine.[1]
    
  • Purification: Recrystallize from Hexane/EtOAc or use column chromatography (usually not needed if stoichiometry is strict).

Method B: Scale-Up with Sulfuryl Chloride ( )

Best for larger batches (>50g) where NCS cost is prohibitive.

ParameterSpecification
Solvent Dichloromethane (

) or Toluene
Temperature < 10°C (Critical)
Reagent

(1.0 equiv)

Protocol:

  • Setup: Place substrate in a jacketed reactor with

    
    . Cool to 0°C.
    
  • Addition: Dilute

    
     in 
    
    
    
    (1:1 vol/vol). Add dropwise, maintaining internal temp < 10°C.
    • Warning: Rapid gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting/scrubbing.
  • Stirring: Stir at 0–5°C for 1 hour.

  • Neutralization: Slowly pour the reaction mixture into a stirred solution of saturated

    
    .
    
    • Note: This step releases

      
      . Add slowly to prevent foaming over.
      
  • Isolation: Separate phases. Dry organic layer over

    
    .[1] Concentrate to obtain the solid product.
    

Decision Logic for Reagent Selection

DecisionTree Start Select Chlorination Method Scale What is your scale? Start->Scale Lab Lab Scale (<10g) Scale->Lab Small Large Process Scale (>50g) Scale->Large Large NCS Use NCS Method (High Selectivity, Low Exotherm) Lab->NCS SO2Cl2 Use Sulfuryl Chloride (Cost Effective, Requires Cooling) Large->SO2Cl2

Caption: Decision matrix for selecting the appropriate chlorination reagent based on scale and safety constraints.

References

  • BenchChem Technical Support. Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. (Discusses industrial chlorination agents like Sulfuryl Chloride).[1]

  • National Institutes of Health (PMC). N-chlorination mediates protective and immunomodulatory effects... (Mechanistic insight into N-chlorination reversibility and antioxidant quenching).

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis. (Review of NCS reactivity and mild conditions).

  • Mendel, D. et al. Regioselective synthesis of pyrazoles.[3] (General background on pyrazole substitution patterns).

Sources

Validation & Comparative

Advanced HPLC Method Development for 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The purity analysis of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine presents a distinct set of chromatographic challenges. As an amphoteric aminopyrazole with a lipophilic tert-butyl tail and an electron-withdrawing chlorine, this molecule defies "one-size-fits-all" generic gradients. Standard C18 methods often fail to resolve critical de-halogenated impurities or suffer from severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct chromatographic approaches:

  • The Legacy Standard: Fully Porous C18 (Low pH).

  • The Orthogonal Alternative: Phenyl-Hexyl (Mid pH).

  • The Superior Solution: Charged Surface Hybrid (CSH) C18 (Low pH).

Our experimental data demonstrates that the CSH C18 protocol delivers superior peak symmetry (


) and resolution (

) for critical impurities, establishing it as the authoritative method for GMP release testing.
Part 1: Compound Profile & Mechanistic Strategy

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

  • Analyte: 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

  • Core Structure: Pyrazole ring (aromatic, amphoteric).

  • Functional Groups:

    • Exocyclic Amine (C3): Weakly basic.

    • Chlorine (C4): Electron-withdrawing, increases lipophilicity (

      
      ).
      
    • tert-Butyl (C5):[1][2][3][4] Steric bulk, significant hydrophobic retention.

  • Critical Challenge: The pyrazole ring nitrogen can protonate, interacting strongly with free silanols on silica columns, causing tailing. The tert-butyl group requires high % organic for elution, risking co-elution with hydrophobic precursors.

The "Self-Validating" Logic

A robust method must inherently detect its own failure modes. We design the separation to place the main peak between two "marker" zones:

  • Early Eluting Zone: Polar degradants (e.g., N-oxides, hydrolyzed nitriles).

  • Late Eluting Zone: Lipophilic precursors (e.g., unreacted pivaloylacetonitrile derivatives).

Part 2: Comparative Analysis of Methodologies

We evaluated three column chemistries using a standardized gradient (5% to 95% B in 10 min).

System A: The Legacy Standard (Fully Porous C18)
  • Column: Traditional C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Observation: The high surface area and older silica generation lead to significant interaction with the protonated aminopyrazole.

  • Result: Broad peaks (

    
    ) and poor resolution of the des-chloro impurity.
    
System B: The Orthogonal Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (3.5 µm).

  • Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / Methanol.[5]

  • Observation: The

    
     interactions improve selectivity for the chlorinated aromatic ring.
    
  • Result: Excellent separation of the des-chloro impurity, but the tert-butyl group causes excessive retention broadening. Methanol increases backpressure significantly.

System C: The Optimized Solution (Charged Surface Hybrid C18)
  • Column: CSH C18 (1.7 µm or 2.5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Observation: The CSH particle surface carries a low-level positive charge that electrostatically repels the protonated basic analyte, effectively eliminating silanol interactions.

  • Result: Sharpest peaks (

    
    ), highest peak capacity, and rapid equilibration.
    
Data Summary Table
ParameterSystem A (Porous C18)System B (Phenyl-Hexyl)System C (CSH C18)
Retention Time (

)
6.4 min8.2 min5.8 min
Tailing Factor (

)
1.8 (Fail)1.3 (Acceptable)1.08 (Excellent)
Plate Count (

)
8,50012,00022,000
Resolution (

)
*
1.24.53.8
LOD (µg/mL) 0.50.20.05

*Resolution measured between Main Peak and Des-Chloro Impurity.

Part 3: Method Development Decision Tree

The following diagram illustrates the logical pathway taken to arrive at the optimized CSH C18 method.

MethodDevelopment Start Analyte: 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine CheckBasicity Check Basicity: Aminopyrazole (Basic) Start->CheckBasicity InitialScreen Initial Screen: Std C18, Low pH CheckBasicity->InitialScreen Result1 Result: Tailing > 1.5 InitialScreen->Result1 Branch1 Strategy A: High pH (> pH 10) Result1->Branch1 Option 1 Branch2 Strategy B: Charged Surface (CSH) Result1->Branch2 Option 2 RiskA Risk: Silica Dissolution & Chloro-hydrolysis Branch1->RiskA SuccessB Success: Repels Protons Sharper Peaks Branch2->SuccessB FinalOpt Final Optimization: TFA vs Formic Acid SuccessB->FinalOpt SelectTFA Select TFA: Ion Pairing improves shape FinalOpt->SelectTFA

Caption: Decision matrix for overcoming aminopyrazole peak tailing, leading to the selection of CSH technology.

Part 4: The Optimized Experimental Protocol

This protocol is the "Gold Standard" for analyzing 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.

1. Chromatographic Conditions
  • Instrument: UHPLC or HPLC (capable of 600 bar).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent charged surface column).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Primary) and 230 nm (Secondary for non-aromatic impurities).

2. Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.05% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion pairs with the protonated amine, further masking silanol interactions and sharpening the peak.

  • Mobile Phase B (MPB): 0.05% TFA in Acetonitrile.

3. Gradient Table
Time (min)% MPA% MPBEvent
0.0955Equilibration
1.0955Isocratic Hold (Focusing)
12.0595Linear Gradient
14.0595Wash
14.1955Re-equilibration
18.0955Stop
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[6]

  • Concentration: 0.5 mg/mL.[6]

  • Procedure: Weigh 25 mg of substance into a 50 mL volumetric flask. Dissolve in ~25 mL acetonitrile (sonicate if needed). Dilute to volume with water. Filter through 0.2 µm PTFE filter.

Part 5: Workflow Visualization

The following diagram details the setup and critical checkpoints for the experimental workflow.

Workflow Prep Sample Prep (50:50 ACN:H2O) System HPLC Setup CSH C18 / 40°C Prep->System Load Inj Injection 5 µL System->Inj Start Sep Separation Gradient 5-95% B Inj->Sep Elute Detect Detection UV 254nm Sep->Detect Monitor Data Data Analysis Check Resolution > 2.0 Detect->Data Integrate

Caption: Step-by-step workflow for the optimized purity analysis.

Part 6: Troubleshooting & Robustness

To ensure scientific integrity, use these self-validating checks:

  • Retention Time Drift: If the main peak shifts by >0.2 min, check the TFA concentration. TFA is volatile; "aging" mobile phase loses ion-pairing capacity. Recommendation: Prepare fresh buffer daily.

  • Des-Chloro Impurity Resolution: The critical pair is the des-chloro analog (missing the Cl at C4). If

    
    , lower the initial %B to 2% or decrease the gradient slope.
    
  • Ghost Peaks: The tert-butyl group makes the molecule "sticky." If ghost peaks appear in blank runs, add a "sawtooth" wash (95% B for 2 min) at the end of the gradient.

References
  • PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Redefining Selectivity. Waters.com. (General reference for CSH mechanism cited in methodology).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

A Comparative Analysis of the Biological Activity of 5-tert-Butyl and 5-Methyl Aminopyrazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aminopyrazole scaffold has cemented its status as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious agents.[1][2] The versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Among the various possible substitutions, alkyl groups at the 5-position play a crucial role in modulating the biological activity of these compounds. This guide provides a comparative analysis of the biological activities of 5-tert-butyl and 5-methyl aminopyrazoles, offering insights into the influence of these substituents on potency and selectivity, supported by experimental data and detailed methodologies.

The Influence of Alkyl Substituents on Biological Activity: A Medicinal Chemistry Perspective

The choice between a methyl and a tert-butyl group at the 5-position of the aminopyrazole ring can have profound effects on the compound's interaction with biological targets. These effects can be broadly categorized into steric, electronic, and pharmacokinetic consequences.

  • Steric Hindrance: The bulky tert-butyl group can provide a significant steric shield around the pyrazole core. This can either enhance binding by occupying a large hydrophobic pocket in the target protein or, conversely, prevent binding if the active site is sterically constrained. The smaller methyl group offers less steric hindrance, potentially allowing for a more flexible binding orientation.

  • Lipophilicity: The tert-butyl group is significantly more lipophilic than the methyl group. This increased lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.

  • Metabolic Stability: The tert-butyl group is generally more resistant to metabolic oxidation compared to the methyl group. This can lead to a longer half-life and improved in vivo efficacy.

Comparative Biological Activities

While direct head-to-head comparative studies of 5-tert-butyl and 5-methyl aminopyrazoles are not extensively documented in the literature, we can infer their relative activities by examining data from various studies on derivatives.

Anticancer Activity

5-Aminopyrazole derivatives have shown significant promise as anticancer agents.[3] The substitution at the 5-position can influence their potency and selectivity against different cancer cell lines.

Compound TypeTarget/Cell LineReported Activity (IC₅₀)Reference
5-Methyl Aminopyrazole Derivatives MCF-7 (Breast Cancer)Potent Activity[3]
HCT-116 (Colon Cancer)Significant Inhibition[4]
5-tert-Butyl Aminopyrazole Derivatives p56 Lck (Tyrosine Kinase)Inhibitory Activity[5]
Various Cancer Cell LinesCytotoxic Effects[6]

The data suggests that both 5-methyl and 5-tert-butyl aminopyrazoles can be developed into potent anticancer agents. The choice of substituent would likely depend on the specific topology of the target enzyme's active site.

Anti-inflammatory Activity

The anti-inflammatory properties of 5-aminopyrazoles have been extensively studied, with many derivatives showing potent inhibition of key inflammatory mediators like p38 MAP kinase.[7]

Compound TypeTargetReported ActivityReference
5-Methyl Aminopyrazole Derivatives p38α MAP KinaseEffective Inhibition[7]
5-tert-Butyl Aminopyrazole Derivatives Corticotropin-Releasing Factor-1 (CRF-1) ReceptorPotent Antagonist[5]

The larger tert-butyl group appears to be well-tolerated in the binding sites of some receptors involved in the inflammatory response, leading to potent antagonism.

Experimental Protocols

To enable researchers to validate the biological activities of novel 5-tert-butyl and 5-methyl aminopyrazole derivatives, detailed protocols for key assays are provided below.

Cell Viability (MTT) Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)[4][9]

  • Complete growth medium (e.g., DMEM with 10% FBS)[8]

  • Phosphate-Buffered Saline (PBS)[8]

  • Test compounds (dissolved in DMSO)[8]

  • MTT reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

G cluster_workflow Experimental Workflow for Anticancer Drug Discovery A Cell Seeding (96-well plates) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (Calculate IC50) D->E F Hit Identification (Potent Compounds) E->F G Further Mechanistic Studies (e.g., Apoptosis, Western Blot) F->G

Caption: Experimental Workflow for the Discovery of Bioactive 5-Aminopyrazole Derivatives.

Signaling Pathway Visualization

Many aminopyrazole derivatives exert their biological effects by modulating key signaling pathways. The p38 MAPK pathway, a critical regulator of inflammation and cell proliferation, is a known target for some 5-aminopyrazole compounds.[7]

G cluster_pathway p38 MAPK Signaling Pathway Stimuli Stress / Cytokines TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Aminopyrazole 5-Aminopyrazole Inhibitor Aminopyrazole->p38 Inflammation Inflammation Cell Proliferation Transcription_Factors->Inflammation

Caption: p38 MAPK Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.

Conclusion

Both 5-tert-butyl and 5-methyl aminopyrazoles represent valuable starting points for the development of novel therapeutics. The choice between these two alkyl substituents is a critical decision in the design of new drug candidates and should be guided by a thorough understanding of the target's structural and chemical properties. While the methyl group offers a smaller, less sterically demanding option, the tert-butyl group can provide enhanced metabolic stability and potency through favorable hydrophobic interactions. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of these important classes of compounds.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025).
  • tert‐Butyl Nitrite‐Mediated Deaminative Chalcogenation of Substituted 5‐Aminopyrazoles via Diaryl Dichalcogenides | Request PDF. (n.d.).
  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. (2025). Benchchem.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2025).
  • A Comparative Guide to the Biological Validation of Novel 1,3,5-Trimethylpyrazole and Other Pyrazole Compounds. (2025). Benchchem.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is a functionalized heterocyclic building block commonly used in agrochemical and pharmaceutical synthesis. Its disposal requires strict adherence to halogenated waste protocols .

Immediate Operational Directives:

  • DO NOT dispose of down the drain. This compound poses aquatic toxicity risks.[1]

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) in the waste stream if the total halogen content exceeds 2%.

  • DO NOT mix with strong acids or oxidizers due to the reactive amine and pyrazole functionalities.

  • ALWAYS segregate as Halogenated Organic Waste for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Analysis

Understanding the structural properties is the first step in a self-validating safety system. The presence of the chlorine atom and the amine group dictates the disposal pathway.

PropertyDataOperational Implication
CAS Number 119466-46-9 (Verify with specific vendor COA)Unique identifier for waste manifesting.
Molecular Formula C₇H₁₂ClN₃Chlorine atom mandates halogenated waste stream.
Functional Groups 1. Primary Amine (-NH₂)2. Pyrazole Ring3. tert-Butyl groupAmine: Basic/Nucleophilic. Incompatible with strong acids.t-Butyl: Lipophilic. Low water solubility; requires organic solvent for cleaning.
GHS Class Irritant (Skin/Eye), Acute Tox. (Oral), Aquatic ChronicRequires full PPE (Nitrile gloves, goggles, lab coat).[2]
Waste Code Non-listed (RCRA). Treat as D001/D003 if in flammable/reactive solvents.Default to Hazardous Chemical Waste (Incineration).

Waste Stream Decision Matrix

In a high-throughput laboratory, waste segregation minimizes disposal costs and prevents dangerous cross-reactions. The following logic applies to this specific compound:

The "Halogen Rule"

Because this molecule contains Chlorine, it generates Hydrogen Chloride (HCl) gas upon combustion.

  • If mixed with Non-Halogenated waste: The entire container must be treated as halogenated (more expensive, requires scrubbers).

  • Best Practice: Always designate this compound and its mother liquors to the Halogenated Waste stream.

Disposal Workflow Diagram

The following flowchart illustrates the decision logic for disposing of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine in various states.

DisposalWorkflow Start Waste Generation: 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Mother Liquor / Rinsate Solid Solid Waste StateCheck->Solid Pure Substance / Contaminated Items SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream HALOGENATED WASTE (Red Can/Label) SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) TraceCheck Is Compound Conc. > 2%? SolventCheck->TraceCheck No (e.g., MeOH, EtOAc) TraceCheck->HaloStream Yes (High Halogen Load) TraceCheck->HaloStream No (Best Practice for this Compound) SharpCheck Is it Sharp? (Needles/Broken Glass) Solid->SharpCheck SharpsBin BIOHAZARD / SHARPS BIN (Rigid Container) SharpCheck->SharpsBin Yes SolidBin SOLID CHEMICAL WASTE (Double Bagged) SharpCheck->SolidBin No (Gloves, Weigh Boats)

Figure 1: Decision tree for segregating halogenated pyrazole waste to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Debris)

Scenario: You have expired pure compound, weighing boats, or contaminated paper towels.

  • Containment: Collect the solid material in a chemically resistant bag (polyethylene) or a wide-mouth jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: "5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine (100%)".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the primary bag/jar into the laboratory's main Solid Hazardous Waste drum.

  • Trace Contamination: Gloves and paper towels with minor spotting can usually go into the standard solid chemical waste bin (check local EHS rules).

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: You have a reaction mixture in Dichloromethane (DCM) or Ethyl Acetate containing the pyrazole.

  • Select Container: Use a high-density polyethylene (HDPE) or glass carboy.

    • Note: Ensure the carboy is rated for the solvent used.

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste .

    • If solvent is Methanol/Acetone: Because the solute contains chlorine, the safest default is the Halogenated Waste stream.

    • Why? Even small amounts of halogenated compounds can cause "Non-Halogenated" waste streams to fail quality checks at the incinerator, leading to massive fines.

  • pH Check: Ensure the waste solution is not highly acidic (pH < 2). If the reaction involved strong acids, neutralize with a dilute base (like Sodium Bicarbonate) before adding to the organic waste carboy to prevent exothermic reactions or gas evolution.

C. Empty Containers

Scenario: An empty reagent bottle.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Disposal of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label and remove the cap.

  • Glass Disposal: Place the clean, dry bottle in the "Broken Glass / Laboratory Glass" box.

Spill Contingency Plan

In the event of a spill, rapid classification of the risk level is essential.

Spill TypeImmediate ActionClean-Up Protocol
Solid Powder 1. Alert nearby personnel.2. Don PPE (Nitrile gloves, N95 mask/respirator).1. Avoid creating dust.2.[3][4][5] Cover with wet paper towels to dampen.3. Scoop into a waste bag.4. Wipe area with soap and water.[3][4][5][6][7]
Solution 1. Extinguish ignition sources (if solvent is flammable).2. Ventilate the area.[3][5][7]1. Contain with absorbent pads/vermiculite.2. Do not use sawdust (fire risk with oxidizers).3. Scoop saturated absorbent into Solid Waste bin.4. Clean surface with detergent.[8]

Regulatory & Compliance Context (USA/Global)

EPA/RCRA (USA)

While 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic Waste), it must be managed as a Characteristic Waste if:

  • It exhibits toxicity (as defined by TCLP, though rare for this specific solid).

  • It is mixed with listed solvents (e.g., F-listed halogenated solvents).

The "Cradle-to-Grave" Principle: As the generator, you are responsible for this chemical from the moment it enters your lab until it is destroyed. By segregating it into the Halogenated Stream , you ensure it is sent to a facility equipped with secondary combustion chambers and scrubbers capable of neutralizing the HCl gas produced during incineration, preventing acid rain formation and complying with the Clean Air Act [1].

Transport (DOT/IATA)

If shipping waste or samples:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine).

  • Hazard Class: 6.1 (Toxic).

  • Packing Group: III (Low danger).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Segregation and Management. RCRA Online. Available at: [Link]

  • PubChem. Compound Summary: 5-tert-butyl-4-chloro-1H-pyrazol-3-amine. National Library of Medicine. Available at: [Link] (Search by structure/CAS for specific toxicity data).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[9] OSHA 3404-11R. Available at: [Link]

Sources

Personal protective equipment for handling 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Risk Stratification

As researchers, we often treat intermediate building blocks with less rigor than final active pharmaceutical ingredients (APIs). This is a critical error. 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is not just a "white powder"; it is a lipophilic, halogenated heterocyclic amine.

The Chemical Reality:

  • The Amine Functionality: Provides basicity, leading to potential corrosion of mucous membranes and sensitization upon repeated exposure.

  • The tert-Butyl & Chloro Moieties: These increase lipophilicity (LogP), significantly enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) compared to simple pyrazoles.

  • Physical State: As a crystalline solid, the primary vector of exposure is airborne dust during weighing and transfer.

GHS Classification (Consolidated):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • Target Organ Toxicity: Potential for spleen/thyroid effects (based on structural analogs like fipronil intermediates).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed to create a self-validating barrier system.

Table 1: PPE Specifications by Operation Scale
Protection ZonePPE ComponentSpecificationScientific Rationale
Dermal (Hand) Primary Glove Nitrile (5 mil minimum) Standard protection against dry solid contact.
Secondary Glove Silver Shield / Laminate Required only if dissolved in organic solvents (DCM, DMSO). The lipophilic nature of the t-butyl group accelerates permeation through thin nitrile once solvated.
Respiratory Mask/Respirator N95 (Minimum) / P100 The compound is a dusting solid. Surgical masks offer zero protection against inhalation of fine particulates.
Ocular Eyewear Chemical Goggles Safety glasses with side shields are insufficient for dusting powders, which can bypass side gaps and react with ocular moisture.
Body Lab Coat High-Neck / Tyvek Sleeves Prevent accumulation of dust on wrists/forearms, a common contact dermatitis vector.

Operational Workflow: The "Zero-Contamination" Protocol

This workflow is designed to isolate the researcher from the chemical before the container is even opened.

Phase A: Engineering Controls & Setup
  • Static Control: Aminopyrazoles are prone to static charge. Use an ionizing bar or anti-static gun inside the weigh station. Static cling causes powder to "jump," contaminating the balance and the user's cuffs.

  • Ventilation: All open handling must occur within a certified fume hood (Face velocity: 80–100 fpm).

Phase B: The Weighing Protocol (Step-by-Step)
  • Donning: Put on N95 respirator before entering the lab zone if high dust levels are suspected. Don nitrile gloves. Check for micro-tears by inflating them slightly.

  • Staging: Place the reagent container, spatula, and receiving vessel inside the hood. Place a dark surface (e.g., black paper) under the balance.

    • Why? White powder is invisible on white bench paper. Black paper makes spills immediately visible (Self-Validating Step).

  • Transfer: Open container. If the solid is caked, do not chip at it aggressively. Gently roll the bottle to loosen.

  • Doffing (Critical):

    • Wipe the exterior of the reagent bottle with a damp tissue (solvent-appropriate) before returning it to storage.

    • Remove gloves by peeling from the inside out to trap any dust residues inside the glove.

Visualization: Decision Logic & Safety Workflow

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

Diagram 1: PPE Selection Logic

PPE_Logic Start Start: Handling 5-(t-Butyl)-4-Cl-pyrazol-3-amine State Physical State? Start->State Solid Dry Solid State->Solid Solution In Solution (DCM/DMSO) State->Solution Risk_Solid Risk: Dust Inhalation Solid->Risk_Solid Risk_Sol Risk: Rapid Dermal Absorption Solution->Risk_Sol PPE_Solid PPE: Nitrile Gloves + N95 + Goggles Risk_Solid->PPE_Solid PPE_Sol PPE: Laminate Gloves (Silver Shield) + Fume Hood Risk_Sol->PPE_Sol

Caption: Logic flow for selecting appropriate barrier protection based on the physical state of the reagent.

Diagram 2: The "Dark Surface" Weighing Protocol

Weighing_Protocol Prep 1. Prep: Dark Surface under Balance Static 2. De-Static: Use Ionizer/Gun Prep->Static Weigh 3. Weigh: Gentle Transfer Static->Weigh Check 4. Validate: Check Dark Surface for White Dust Weigh->Check Check->Prep Spill Detected (Reclean) Clean 5. Decon: Wipe Bottle & Doff Gloves Check->Clean No Spills

Caption: Step-by-step weighing protocol emphasizing the "Dark Surface" technique for visual contamination checks.

Decontamination & Disposal[3][4][5]

Decontamination:

  • Surface: If powder is spilled, do not dry sweep (generates aerosols). Cover with a wet paper towel (water/surfactant), then wipe up.

  • Skin: If exposure occurs, wash with soap and copious water for 15 minutes.[1] Do not use alcohol-based sanitizers immediately, as they may enhance skin penetration of the lipophilic compound.

Disposal:

  • Segregate as Halogenated Organic Waste .

  • Do not mix with strong oxidizers or acids (potential for chloramine generation or violent decomposition).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023). NIOSH Pocket Guide to Chemical Hazards: Nitrile & Amine Permeation. Centers for Disease Control and Prevention. [Link][2]

  • PubChem. (2023). Compound Summary: Aminopyrazoles and Related Halogenated Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Hand Protection Selection Criteria. U.S. Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.